molecular formula C24H25N2O+ B15281486 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium

3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium

Cat. No.: B15281486
M. Wt: 357.5 g/mol
InChI Key: JHUHWJCMCSSAED-UHFFFAOYSA-N
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Description

3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium typically involves the condensation of o-phenylenediamine with benzyl halides and phenylpropoxy derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like copper salts can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenylpropoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA, proteins, or enzymes, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl and phenylpropoxy groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C24H25N2O+

Molecular Weight

357.5 g/mol

IUPAC Name

1-benzyl-3-(3-phenylpropoxymethyl)benzimidazol-1-ium

InChI

InChI=1S/C24H25N2O/c1-3-10-21(11-4-1)14-9-17-27-20-26-19-25(18-22-12-5-2-6-13-22)23-15-7-8-16-24(23)26/h1-8,10-13,15-16,19H,9,14,17-18,20H2/q+1

InChI Key

JHUHWJCMCSSAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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